molecular formula C17H13ClFN3O3 B11371620 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11371620
M. Wt: 361.8 g/mol
InChI Key: OTOPROIWTGUDEE-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors, such as hydrazides and nitriles, under specific reaction conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, typically using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate compound with a fluorophenoxy reagent, resulting in the formation of the desired product.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can be compared with other similar compounds, such as:

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)propanamide: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.

    N-[4-(4-chlorophenyl)-1,2,5-thiadiazol-3-yl]-2-(4-fluorophenoxy)propanamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H13ClFN3O3/c1-10(24-14-8-6-13(19)7-9-14)17(23)20-16-15(21-25-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23)

InChI Key

OTOPROIWTGUDEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F

Origin of Product

United States

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